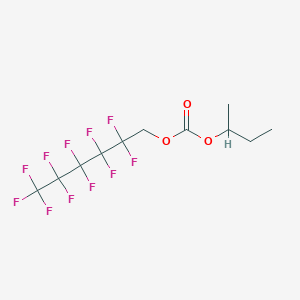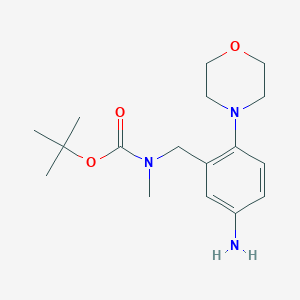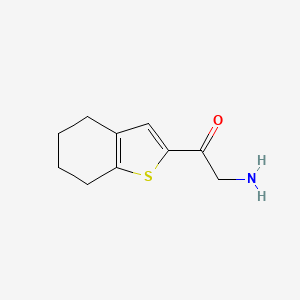
sec-Butyl 1H,1H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec-Butyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of a sec-butyl group and a perfluorohexyl chain, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of sec-butyl alcohol with 1H,1H-perfluorohexyl chloroformate. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction is catalyzed by a base such as pyridine or triethylamine, which facilitates the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
sec-Butyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sec-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
sec-Butyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in biological studies.
Medicine: Its unique properties are explored in drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals, coatings, and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of sec-Butyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The perfluorohexyl chain imparts hydrophobic characteristics, which can influence the compound’s behavior in biological systems. The carbonate group can undergo hydrolysis, releasing carbon dioxide and alcohol, which may further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- sec-Butyl 1H,1H,7H-perfluorohexyl carbonate
- tert-Butyl 1H,1H-perfluorohexyl carbonate
- n-Butyl 1H,1H-perfluorohexyl carbonate
Uniqueness
sec-Butyl 1H,1H-perfluorohexyl carbonate is unique due to its specific combination of a sec-butyl group and a perfluorohexyl chain. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C11H11F11O3 |
|---|---|
Poids moléculaire |
400.18 g/mol |
Nom IUPAC |
butan-2-yl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H11F11O3/c1-3-5(2)25-6(23)24-4-7(12,13)8(14,15)9(16,17)10(18,19)11(20,21)22/h5H,3-4H2,1-2H3 |
Clé InChI |
HKPIYIZCTLYBFZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















